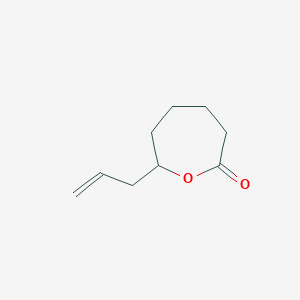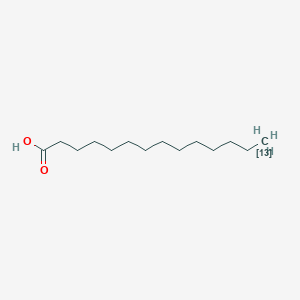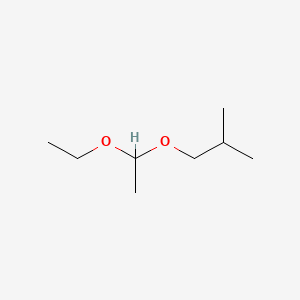
2-Oxepanone, 7-(2-propenyl)-
Vue d'ensemble
Description
2-Oxepanone, 7-(2-propenyl)-, also known as 6-Allyl-ε-caprolactone, is a functionalized monomer with the molecular formula C9H14O2. This compound is characterized by the presence of an oxepanone ring substituted with a propenyl group at the 7th position. It is a versatile compound used in various fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Oxepanone, 7-(2-propenyl)- can be synthesized through the ring-opening polymerization of ε-caprolactone in the presence of an allyl alcohol. The reaction typically requires a catalyst such as stannous octoate (Sn(Oct)2) and is conducted under inert conditions to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 2-Oxepanone, 7-(2-propenyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxepanone, 7-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, aldehydes, saturated lactones, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Oxepanone, 7-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of biodegradable polymers through ring-opening polymerization.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems due to their biocompatibility and degradability.
Medicine: Research is ongoing into its use in developing medical implants and tissue engineering scaffolds.
Industry: It is used in the production of specialty polymers and coatings with unique mechanical and chemical properties
Mécanisme D'action
The mechanism of action of 2-Oxepanone, 7-(2-propenyl)- primarily involves its ability to undergo polymerization and form long-chain polymers. The molecular targets include the active sites of catalysts used in polymerization reactions. The pathways involved are typically free-radical or ionic polymerization mechanisms, depending on the specific conditions and catalysts used .
Comparaison Avec Des Composés Similaires
Similar Compounds
ε-Caprolactone: A similar compound without the propenyl group, commonly used in polymer synthesis.
δ-Valerolactone: Another lactone with a different ring size, used in similar applications.
γ-Butyrolactone: A smaller lactone with different chemical properties and uses
Uniqueness
2-Oxepanone, 7-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts additional reactivity and functionality. This makes it particularly valuable in the synthesis of functionalized polymers and materials with specific properties .
Propriétés
IUPAC Name |
7-prop-2-enyloxepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-5-8-6-3-4-7-9(10)11-8/h2,8H,1,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXQFIBTASMPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451183 | |
| Record name | 2-Oxepanone, 7-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68854-26-2 | |
| Record name | 2-Oxepanone, 7-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B3334325.png)






